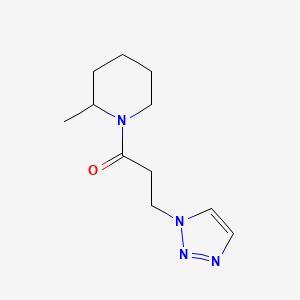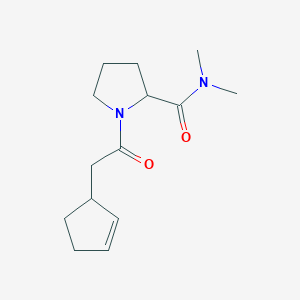
1-(2-cyclopent-2-en-1-ylacetyl)-N,N-dimethylpyrrolidine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-cyclopent-2-en-1-ylacetyl)-N,N-dimethylpyrrolidine-2-carboxamide, commonly known as CPDC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPDC is a synthetic compound that belongs to the class of pyrrolidine carboxamide derivatives.
作用機序
The mechanism of action of CPDC is not fully understood; however, it has been proposed that CPDC acts as a modulator of the endocannabinoid system. The endocannabinoid system is a complex signaling system that plays a crucial role in various physiological processes, including pain perception, inflammation, and immune response. CPDC has been shown to bind to the CB1 receptor, which is one of the primary receptors of the endocannabinoid system, and modulate its activity.
Biochemical and Physiological Effects:
CPDC has been shown to have various biochemical and physiological effects, including analgesic, anti-inflammatory, and anti-tumor properties. It has also been shown to modulate the activity of the endocannabinoid system, which plays a crucial role in various physiological processes. CPDC has been shown to have a favorable safety profile and low toxicity in preclinical studies.
実験室実験の利点と制限
CPDC has several advantages for lab experiments, including its high purity, stability, and favorable safety profile. However, CPDC is a synthetic compound, and its synthesis method can be time-consuming and expensive. Additionally, CPDC has limited solubility in water, which can make it challenging to use in certain experiments.
将来の方向性
CPDC has significant potential for future research, and several directions can be explored. One direction is to study the potential use of CPDC in the treatment of neurodegenerative disorders, such as Alzheimer's disease. Another direction is to study the potential use of CPDC in the treatment of chronic pain and inflammation. Additionally, further research can be conducted to understand the mechanism of action of CPDC and its interaction with the endocannabinoid system.
Conclusion:
In conclusion, CPDC is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis method of CPDC involves the reaction of N,N-dimethylpyrrolidine-2-carboxylic acid with cyclopentenone in the presence of a suitable reagent. CPDC has been extensively studied for its potential applications in medicinal chemistry, drug discovery, and neuropharmacology. CPDC has been shown to have various biochemical and physiological effects, including analgesic, anti-inflammatory, and anti-tumor properties. It has also been shown to modulate the activity of the endocannabinoid system. CPDC has several advantages for lab experiments, including its high purity, stability, and favorable safety profile. However, further research is needed to understand the mechanism of action of CPDC and its potential applications in various fields.
合成法
The synthesis method of CPDC involves the reaction of N,N-dimethylpyrrolidine-2-carboxylic acid with cyclopentenone in the presence of a suitable reagent. The reaction proceeds through a series of steps, including the formation of an intermediate, which is then converted into the final product, CPDC. The synthesis method of CPDC has been optimized to ensure high yield and purity of the compound.
科学的研究の応用
CPDC has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuropharmacology. CPDC has been shown to have potent analgesic, anti-inflammatory, and anti-tumor properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
特性
IUPAC Name |
1-(2-cyclopent-2-en-1-ylacetyl)-N,N-dimethylpyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-15(2)14(18)12-8-5-9-16(12)13(17)10-11-6-3-4-7-11/h3,6,11-12H,4-5,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKJNGRIBNXLCLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1CCCN1C(=O)CC2CCC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

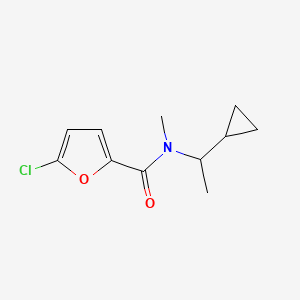
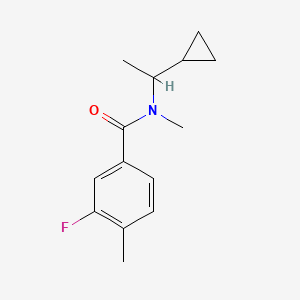
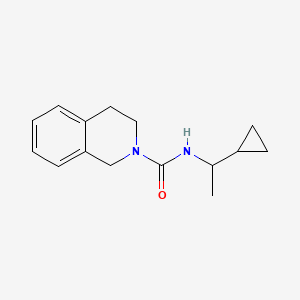
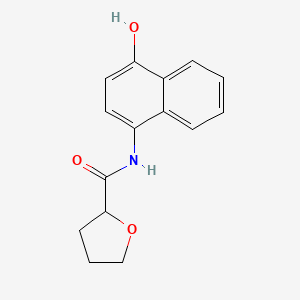

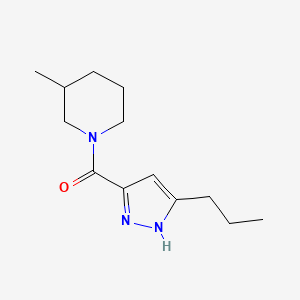
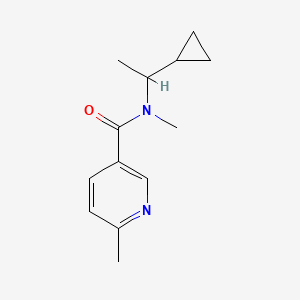
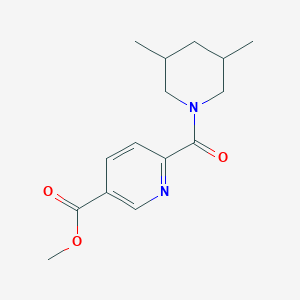
![N-[3,5-dimethyl-1-(4-methylphenyl)pyrazol-4-yl]-2-methylcyclopropane-1-carboxamide](/img/structure/B7493836.png)
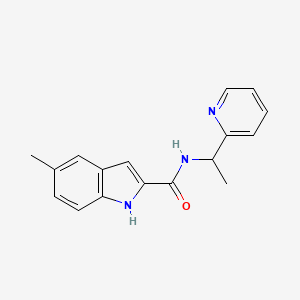
![[5-Methyl-1-(4-methylphenyl)pyrazol-4-yl]-(2-methylmorpholin-4-yl)methanone](/img/structure/B7493851.png)
![Methyl 2-[(2-methylpiperidine-1-carbonyl)amino]benzoate](/img/structure/B7493853.png)
